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molecular formula C12H10O4 B2768281 Ethyl 5-formyl-1-benzofuran-2-carboxylate CAS No. 10035-37-7

Ethyl 5-formyl-1-benzofuran-2-carboxylate

Cat. No. B2768281
M. Wt: 218.208
InChI Key: HPIWMMIIJOHZJI-UHFFFAOYSA-N
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Patent
US07868205B2

Procedure details

To a solution of the compound 26 (2.53 g, 11.49 mmol) in DCM (70 ml) was added MnO2 (9.99 g, 114.9 mmol). The reaction mixture was stirred at room temperature for 16 h and then filtered through a celite pad. The filtrate was concentrated in vacuum to give the title compound 27 (2.19 g, 87%) as a white solid. 1H-NMR (DMSO) δ: 10.07 (s, 1H), 8.40-8.39 (m, 1H), 8.03 (dd, J=8.6, 1.6 Hz, 1H), 7.93-7.92 (m, 2H), 4.38 (q, J=7.1 Hz, 2H); 1.35 (t, J=7.0, 3H).
Name
compound 26
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
9.99 g
Type
catalyst
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[O:7][C:8]2[CH:14]=[CH:13][C:12]([CH2:15][OH:16])=[CH:11][C:9]=2[CH:10]=1)=[O:5])[CH3:2]>C(Cl)Cl.O=[Mn]=O>[CH:15]([C:12]1[CH:13]=[CH:14][C:8]2[O:7][C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])=[CH:10][C:9]=2[CH:11]=1)=[O:16]

Inputs

Step One
Name
compound 26
Quantity
2.53 g
Type
reactant
Smiles
C(C)OC(=O)C=1OC2=C(C1)C=C(C=C2)CO
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
9.99 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(=O)C=1C=CC2=C(C=C(O2)C(=O)OCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.19 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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